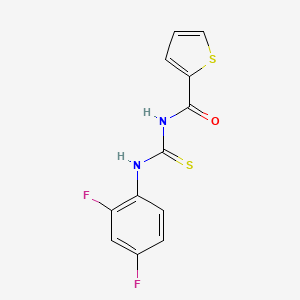![molecular formula C14H21N3O B2577255 1-{[3-(Aminometil)fenil]metil}piperidin-3-carboxamida CAS No. 954583-87-0](/img/structure/B2577255.png)
1-{[3-(Aminometil)fenil]metil}piperidin-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage.
Aplicaciones Científicas De Investigación
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Métodos De Preparación
The synthesis of 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzylamine with piperidine-3-carboxylic acid under appropriate reaction conditions . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Mecanismo De Acción
The mechanism of action of 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparación Con Compuestos Similares
1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of applications in pharmaceuticals and organic synthesis.
Pyrrolidine: Another heterocyclic amine with similar biological activities but different structural features.
Piperazine: Known for its use in various therapeutic agents, it has a different ring structure compared to piperidine. The uniqueness of 1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-8-11-3-1-4-12(7-11)9-17-6-2-5-13(10-17)14(16)18/h1,3-4,7,13H,2,5-6,8-10,15H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOCAKIMIJTCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC(=C2)CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)

![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)


![1-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2577187.png)



![N-(2,5-dimethoxyphenyl)-2-[8-ethoxy-2-(4-ethylphenyl)-3-oxo-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl]acetamide](/img/structure/B2577193.png)
![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)
